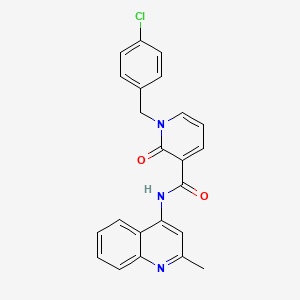

1-(4-chlorobenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

1-(4-Chlorobenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic carboxamide derivative featuring a dihydropyridine core substituted with a 4-chlorobenzyl group at the N1 position and a 2-methylquinolin-4-yl moiety at the N3-carboxamide position.

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-N-(2-methylquinolin-4-yl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O2/c1-15-13-21(18-5-2-3-7-20(18)25-15)26-22(28)19-6-4-12-27(23(19)29)14-16-8-10-17(24)11-9-16/h2-13H,14H2,1H3,(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYWLVPHDBRZEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C3=CC=CN(C3=O)CC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-chlorobenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide represents a significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 404.89 g/mol. The structure includes a quinoline moiety, a dihydropyridine ring, and a carboxamide group, which are essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H21ClN2O2 |

| Molecular Weight | 404.89 g/mol |

| IUPAC Name | This compound |

Antihistaminic Activity

A study explored the antihistaminic properties of similar compounds derived from the quinoline structure. The compounds were tested for their ability to inhibit histamine-induced contractions in isolated guinea pig ileum. Notably, the derivatives exhibited significant antihistaminic activity, suggesting potential applications in treating allergic reactions and conditions related to histamine release .

Antimicrobial Properties

Research has indicated that quinoline derivatives possess notable antimicrobial properties. Specifically, derivatives similar to This compound have been evaluated against various bacterial strains. The compound demonstrated efficacy against Gram-positive bacteria and some fungi, indicating its potential as an antimicrobial agent .

Anticancer Activity

Several studies have reported on the anticancer potential of quinoline-based compounds. In vitro evaluations showed that these compounds could inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound under discussion has shown promise in preliminary assays against multiple cancer types, warranting further investigation into its mechanism of action .

The mechanism of action for this class of compounds often involves the inhibition of key enzymes or pathways involved in disease progression. For instance, some studies suggest that quinoline derivatives may inhibit sirtuins or cyclooxygenase enzymes (COX), which play crucial roles in inflammation and cancer progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of these compounds. Variations in substituents on the quinoline and dihydropyridine rings can significantly influence their pharmacological properties. For example, modifications at specific positions have been linked to enhanced potency against certain biological targets .

Study 1: Antihistaminic Evaluation

In a pharmacological evaluation involving several synthesized derivatives, 1-(4-chlorobenzyl)-6-methyl-4-oxo-N-pyridin-2-yl-1,4-dihydroquinolin-3-carboxamide was highlighted for its strong antihistaminic effects. The study measured the contractions induced by histamine and found that this derivative significantly reduced muscle contractions compared to controls .

Study 2: Anticancer Activity Assessment

Another study assessed the anticancer activity of a series of quinoline derivatives against various cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity and apoptosis in cancer cells, suggesting that This compound could be further developed as a potential anticancer agent .

Comparison with Similar Compounds

Structural and Functional Analogues

BMS-777607 (N-(4-(2-Amino-3-Chloropyridin-4-yloxy)-3-Fluorophenyl)-4-Ethoxy-1-(4-Fluorophenyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide)

- Key Differences: BMS-777607 substitutes the 4-chlorobenzyl group with a 4-fluorophenyl moiety and introduces a 4-ethoxy group. The quinoline ring in the target compound is replaced with a fluorophenyl-aminopyridine system.

- Activity: BMS-777607 is a potent, selective inhibitor of the Met kinase superfamily with oral efficacy (IC₅₀ = 3.9 nM for Met kinase) . The target compound’s 2-methylquinoline group may enhance binding to hydrophobic kinase pockets, but the absence of the 4-ethoxy group could reduce metabolic stability compared to BMS-777605.

1-(4-Chlorobenzyl)-N-(2-Ethoxyphenyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide

- Key Differences: The 2-methylquinolin-4-yl group is replaced with a 2-ethoxyphenyl substituent.

- Implications: Structural simplification (phenyl vs. quinoline) likely reduces target affinity for kinase domains, as quinoline derivatives often exhibit stronger π-π stacking interactions with protein active sites .

D-11 (N-((4,6-Dimethyl-2-Oxo-1,2-Dihydropyridin-3-yl)Methyl)-1-(4-Fluorobenzyl)-2,5-Dimethyl-1H-Pyrrole-3-Carboxamide)

- Key Differences: The dihydropyridine core is retained, but the 4-chlorobenzyl group is replaced with a 4-fluorobenzyl moiety, and a pyrrole ring replaces the quinoline system.

- Activity :

Cytochrome P450 Interactions

- BMS-A (a related dihydropyridine carboxamide) undergoes bioactivation via rat and human P450 11A1, leading to adrenal toxicity .

- The target compound’s 4-chlorobenzyl group may similarly engage P450 enzymes, necessitating further metabolic studies to assess safety.

Tabulated Comparison of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.